molecular formula C10H21Cl3N6 B1485492 bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride CAS No. 2200652-46-4

bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride

Cat. No.: B1485492
CAS No.: 2200652-46-4
M. Wt: 331.7 g/mol
InChI Key: XPNQJGXVLNHOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bis(pyrazolyl)methanes, which includes bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, involves two main strategies . The first involves one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . The second approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazins, and aldehydes .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C10H21Cl3N6. It is related to the structure of 1-(1-Methyl-1H-pyrazol-4-yl)methanamine, which has a 5-membered ring structure with three carbon atoms and two neighboring nitrogen atoms .


Chemical Reactions Analysis

Bis(pyrazolyl)methanes, including this compound, are involved in various chemical reactions . They exhibit a wide range of biological activities and are used as chelating and extracting reagents for different metal ions .

Scientific Research Applications

Cobalt(II) and Zinc(II) Complexes for Catalysis and Polymerization

A study on Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands highlighted their potential in catalyzing methyl methacrylate (MMA) polymerization, producing poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. This research emphasized the structural versatility of these complexes, which significantly impacts their catalytic activity (Choi et al., 2015). Similarly, Zinc(II) and Cadmium(II) complexes involving bis(pyrazolyl)-based ligands were synthesized and characterized, showing significant catalytic activity in MMA polymerization to syndiotactic PMMA (Choi et al., 2015).

Ru(arene) Complexes for Catalytic Hydrogen Transfer

Ru(arene) complexes of bispyrazolylazines were investigated for their catalytic activity in hydrogen transfer processes of ketones, showcasing the potential of pyrazolyl compounds in facilitating hydrogen transfer reactions, an important process in organic synthesis and industrial chemistry (Soriano et al., 2009).

Silver Complexes as Chemotherapeutic Tools

Research on Novel Silver Complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands explored their in vitro antitumor activity. These complexes were more effective than cisplatin against different solid tumors, highlighting the therapeutic potential of pyrazolyl-based compounds in cancer treatment (Pellei et al., 2023).

Iron(III) Complexes for Photocytotoxicity

A study on Iron(III) complexes for cellular imaging and photocytotoxicity demonstrated their ability to generate reactive oxygen species under red light, inducing cancer cell death through apoptosis. This research opens avenues for developing light-activated therapeutic agents based on pyrazolyl compounds (Basu et al., 2014).

Chiral Coordination Polymers

Chiral Coordination Polymers based on thallium(I) complexes of new bis- and tris(pyrazolyl)borate ligands with externally-directed 4-pyridyl groups were synthesized, demonstrating the structural diversity and potential applications of pyrazolyl compounds in creating novel coordination polymers with specific properties (Davies et al., 2003).

Mechanism of Action

Target of Action

Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride, also known as MPTP hydrochloride, is a chemical compound that has gained significant attention in the field of medical research due to its potential therapeutic effects , suggesting that they may interact with cellular targets involved in cell survival and proliferation.

Mode of Action

This suggests that they may interact with cellular targets in a way that disrupts normal cell function, leading to cell death

Biochemical Pathways

, it is likely that this compound affects pathways involved in cell survival and proliferation

Result of Action

, suggesting that they may induce cell death

Biochemical Analysis

Biochemical Properties

Bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant and anticancer activities . It interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and reducing oxidative damage. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate autophagy proteins as a survival mechanism in cancer cells, leading to p53-mediated apoptosis . This indicates its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged activation of autophagy and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defenses and reduce oxidative stress . At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . By modulating these pathways, this compound can alter cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity, with higher concentrations observed in organelles involved in oxidative stress responses, such as mitochondria.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications direct this compound to these organelles, where it can exert its effects on cellular processes. For example, its accumulation in the mitochondria can enhance antioxidant defenses and reduce oxidative damage, while its presence in the nucleus can modulate gene expression and cell signaling pathways.

Properties

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)methanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9N3.3ClH/c2*1-4-5(2-6)3-7-8-4;;;/h2*3H,2,6H2,1H3,(H,7,8);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNQJGXVLNHOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CN.CC1=C(C=NN1)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21Cl3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride
Reactant of Route 2
Reactant of Route 2
bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride
Reactant of Route 3
Reactant of Route 3
bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride
Reactant of Route 4
bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride
Reactant of Route 5
Reactant of Route 5
bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride
Reactant of Route 6
Reactant of Route 6
bis(1-(3-methyl-1H-pyrazol-4-yl)methanamine) trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.